molecular formula C22H22O10 B11935517 3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside

3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside

Cat. No.: B11935517
M. Wt: 446.4 g/mol
InChI Key: MMZAWANLDLVWNL-MIUGBVLSSA-N
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Description

3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside: is a naturally occurring isoflavone glycoside. It is a derivative of isoflavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 3’ position, a hydroxy group at the 5’ position, and a beta-D-glucoside moiety at the 7 position of the isoflavone structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside typically involves the glycosylation of 3’-methoxy-5’-hydroxyisoflavone. This process can be achieved through various methods, including enzymatic glycosylation and chemical glycosylation using glycosyl donors and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain isoflavone glycosides. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes can be employed .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the beta-D-glucoside moiety enhances its solubility and bioavailability compared to its aglycone counterparts .

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

3-(3-hydroxy-5-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

MMZAWANLDLVWNL-MIUGBVLSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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